molecular formula C9H7F3OS B075855 [2-(Trifluoromethyl)phenyl]ethanethioic S-acid CAS No. 13334-00-4

[2-(Trifluoromethyl)phenyl]ethanethioic S-acid

Cat. No.: B075855
CAS No.: 13334-00-4
M. Wt: 220.21 g/mol
InChI Key: HLAYKDYSRGVAKN-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)phenyl]ethanethioic S-acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanethioic S-acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)phenyl]ethanethioic S-acid typically involves the introduction of a trifluoromethyl group to a phenyl ring, followed by the attachment of an ethanethioic S-acid group. One common method involves the reaction of 2-(trifluoromethyl)benzene with ethanethioic S-acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: It can participate in substitution reactions where the trifluoromethyl group or the ethanethioic S-acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[2-(Trifluoromethyl)phenyl]ethanethioic S-acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)phenyl]ethanethioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the ethanethioic S-acid group may participate in covalent interactions or redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • [2-(Trifluoromethyl)phenyl]ethanethioic acid
  • [2-(Trifluoromethyl)phenyl]ethanethioic S-ester
  • [2-(Trifluoromethyl)phenyl]ethanethioic S-amide

Comparison: Compared to its analogs, [2-(Trifluoromethyl)phenyl]ethanethioic S-acid is unique due to the presence of the ethanethioic S-acid group, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]ethanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAYKDYSRGVAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600876
Record name [2-(Trifluoromethyl)phenyl]ethanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13334-00-4
Record name [2-(Trifluoromethyl)phenyl]ethanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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